molecular formula C14H13ClN2O B4957164 N-[(2-chlorophenyl)(phenyl)methyl]urea

N-[(2-chlorophenyl)(phenyl)methyl]urea

Cat. No.: B4957164
M. Wt: 260.72 g/mol
InChI Key: CUSODORKHKDFPG-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)(phenyl)methyl]urea is a substituted urea derivative characterized by a central urea moiety (-NH-C(=O)-NH-) linked to a benzyl group substituted with a 2-chlorophenyl and phenyl ring. Substituted ureas are widely studied in medicinal and agricultural chemistry due to their hydrogen-bonding capacity, which enables interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

[(2-chlorophenyl)-phenylmethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c15-12-9-5-4-8-11(12)13(17-14(16)18)10-6-2-1-3-7-10/h1-9,13H,(H3,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSODORKHKDFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The uniqueness of N-[(2-Chlorophenyl)(phenyl)methyl]urea lies in its hybrid substitution pattern, combining a phenyl and 2-chlorophenyl group on the methylene bridge. Below is a detailed comparison with structurally related compounds:

Substituent Position and Electronic Effects

Compound Name Substituents Key Features
N-[(2-Chlorophenyl)methyl]urea () Single 2-chlorophenyl group Simpler structure; used as a precursor in fused uracil synthesis. Lacks the additional phenyl group, reducing steric hindrance .
N-(3-Chlorophenyl)-N'-(4-methylphenyl)urea () 3-chlorophenyl and 4-methylphenyl Chlorine at the meta position alters electronic effects; methyl group enhances lipophilicity. Exhibits stable hydrogen-bonding interactions in biological systems .
N-[1-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N’-(2,6-dimethylphenyl)urea () Chlorobenzyl and pyridinyl groups Incorporates a heterocyclic ring (pyridine), enhancing binding diversity. The 2,6-dimethylphenyl group increases steric bulk .

The additional phenyl group introduces steric constraints, which may reduce binding flexibility but improve target specificity.

Physicochemical Properties

Crystallographic data from related compounds (e.g., ) suggest that chlorophenyl-containing ureas often form stable hydrogen-bonded networks. For example:

  • N-[(R)-(2-Chlorophenyl)(cyclopentyl)methyl]acetamide () exhibits intramolecular O–H⋯O hydrogen bonds, stabilizing its conformation .
  • N-(3-Chlorophenyl)-N'-(4-methylphenyl)urea () forms hydrophobic interactions via methyl and chlorine groups, enhancing solubility in nonpolar solvents .

The target compound’s phenyl and 2-chlorophenyl groups may similarly influence crystallinity and solubility, though experimental validation is required.

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